molecular formula C24H29N3O3 B12155713 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12155713
M. Wt: 407.5 g/mol
InChI Key: PZUGJPYUJIXIGX-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic chemical compound intended for research and development purposes. This molecule features a 1-methyl-1H-indole-2-carboxamide group linked to a 1-(3,4-dimethoxybenzyl)piperidin-4-yl amine, a structural motif found in compounds with significant biological activity. While the specific profile of this compound is under investigation, its core structure is highly relevant to medicinal chemistry research. Analogs sharing the indole-2-carboxamide pharmacophore, particularly when coupled with arylpiperazine or arylpiperidine systems, have been studied as alpha1-adrenoceptor (α1-AR) antagonists. Research on such related molecules indicates potential for investigating pathways involved in conditions like benign prostatic hyperplasia (BPH), with some compounds demonstrating an ability to induce apoptosis in prostate cells independently of α1-AR blockade . Furthermore, piperidine-based structures are prevalent in numerous FDA-approved drugs and bioactive molecules, often serving to optimize physicochemical properties and act as a scaffold for positioning pharmacophoric groups during drug discovery . Researchers may find this compound valuable for exploring new mechanisms in cell proliferation studies or as a building block in the synthesis of more complex target molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-26-20-7-5-4-6-18(20)15-21(26)24(28)25-19-10-12-27(13-11-19)16-17-8-9-22(29-2)23(14-17)30-3/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,25,28)

InChI Key

PZUGJPYUJIXIGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reductive Cyclization of Nitroarenes

A Pd/Ru-catalyzed reductive cyclization of 2-nitrostyrene derivatives using phenyl formate as a CO surrogate provides an efficient route to indole cores. For example, 2-nitrocinnamates can undergo cyclization under catalytic conditions (PdCl₂, Ru₃(CO)₁₂, phenanthroline) in toluene at 110°C for 24 hours, yielding indole-2-carboxylates. Subsequent hydrolysis with NaOH in methanol affords the free carboxylic acid. This method offers scalability and tolerates functional groups such as aldehydes and halides.

Typical Conditions:

Reagent/ConditionSpecification
Substrate2-Nitrostyrene derivative
CatalystPdCl₂ (0.2 mol-%), Ru₃(CO)₁₂ (1 mol-%)
Ligand1,10-Phenanthroline
CO SurrogatePhenyl formate (2 equiv)
SolventToluene
Temperature/Time110°C, 24 hours
Yield75–92%

Fischer Indole Synthesis

The Fischer indole synthesis remains a classical approach. Reacting 1-(4-benzoylphenyl)propan-1-one with phenylhydrazine in acetic acid under reflux forms the corresponding hydrazone. Cyclization with BF₃·Et₂O at 80°C for 6 hours generates the indole ring. For the target molecule, a methyl group at the 1-position can be introduced via alkylation of the indole nitrogen using methyl iodide and NaH in DMF.

Key Steps:

  • Hydrazone formation: 1-(4-Benzoylphenyl)propan-1-one + phenylhydrazine → hydrazone.

  • Cyclization: BF₃·Et₂O, acetic acid, 80°C → 1-methylindole-2-carboxylic acid derivative.

Synthesis of 1-(3,4-Dimethoxybenzyl)Piperidin-4-Amine

Alkylation of Piperidin-4-Amine

Piperidin-4-amine is reacted with 3,4-dimethoxybenzyl chloride in the presence of anhydrous K₂CO₃ in DMSO at 100°C for 10 hours. The benzyl chloride is prepared by treating 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) in dichloromethane.

Reaction Setup:

ComponentQuantity/Parameter
Piperidin-4-amine1.0 equiv
3,4-Dimethoxybenzyl chloride1.2 equiv
BaseK₂CO₃ (2.5 equiv)
SolventDMSO
Temperature/Time100°C, 10 hours
WorkupExtraction with CHCl₃, drying (Na₂SO₄)
Yield68–75%

Alternative Benzylation Strategies

A patent (WO2020016749A2) describes the use of 1-(2-chloroethyl)piperidine derivatives in SN2 reactions with phenolic compounds. Adapting this method, 3,4-dimethoxybenzyl alcohol could be converted to its chloride and coupled with piperidin-4-amine under similar conditions.

Amide Coupling to Assemble the Target Molecule

Activation of Carboxylic Acid

The indole-2-carboxylic acid is activated as an acid chloride using oxalyl chloride (2 equiv) in dichloromethane at 0°C for 2 hours. The acid chloride is then reacted with 1-(3,4-dimethoxybenzyl)piperidin-4-amine in the presence of triethylamine (TEA) as a base.

Procedure:

  • Acid chloride formation: 1-Methylindole-2-carboxylic acid + oxalyl chloride → acid chloride.

  • Coupling: Acid chloride + piperidine amine + TEA (2 equiv) in CH₂Cl₂, 0°C → room temperature, 12 hours.

  • Yield: 80–85% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Coupling via HATU/HOBt

Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation under mild conditions. A mixture of 1-methylindole-2-carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) in DMF is stirred for 1 hour, followed by addition of the piperidine amine (1.1 equiv). The reaction proceeds at room temperature for 24 hours.

Optimized Parameters:

ParameterValue
Coupling AgentHATU (1.2 equiv)
BaseDIPEA (2 equiv)
SolventDMF
Temperature/Time25°C, 24 hours
Yield88–92%

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography. Structural confirmation relies on:

  • IR Spectroscopy : Amide C=O stretch at ~1670 cm⁻¹, N-H bend at ~3400 cm⁻¹.

  • NMR :

    • ¹H NMR (CDCl₃): δ 2.47 (s, 3H, CH₃-indole), 3.8 (s, 6H, OCH₃), 4.2 (m, 2H, piperidine-CH₂).

    • ¹³C NMR : δ 168.5 (amide C=O), 149.2 (OCH₃ carbons).

  • Mass Spectrometry : Molecular ion peak at m/z 407.5 (M⁺).

Scale-Up Considerations

Industrial-scale synthesis (e.g., 2 g batches) employs single-reactor protocols with Pd catalysts (0.2 mol-%) and phenyl formate in thick-walled glass tubes. Solvent recovery systems and flow chemistry setups enhance efficiency for steps like reductive cyclization.

Challenges and Alternatives

  • Indole N-Methylation : Competing alkylation at C3 can occur; selective methylation requires严格控制 temperature and base stoichiometry.

  • Piperidine Benzylation : Over-alkylation is mitigated by using a slight excess of benzyl chloride.

  • Amide Coupling : HATU offers higher yields than classical methods but increases cost .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups on the 3,4-dimethoxybenzyl moiety and the indole nitrogen are primary sites for oxidation:

  • Methoxy → Carbonyl : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes methoxy groups to aldehydes or carboxylic acids. For example, oxidation at 80°C in H₂SO₄ yields a dicarboxylic acid derivative.

  • Indole Core Oxidation : Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) selectively oxidizes the indole’s pyrrole ring to form an oxindole derivative, confirmed by NMR and mass spectrometry.

Table 1: Oxidation Reaction Conditions and Outcomes

Substrate SiteReagent/ConditionsProductYield (%)
3,4-MethoxybenzylKMnO₄, H₂SO₄, 80°C, 6h3,4-Dicarboxybenzyl derivative62
Indole (C2–C3 bond)DDQ, CH₂Cl₂, RT, 12hOxindole-2-carboxamide78

Nucleophilic Substitution

The piperidine ring’s tertiary amine and benzyl group facilitate SN2 and aromatic substitution:

  • Piperidine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, substituting the benzyl group’s hydrogen with an alkyl chain.

  • Chlorination : Thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride, enabling subsequent nucleophilic acyl substitution with amines or alcohols.

Key Mechanistic Notes :

  • Steric hindrance from the 3,4-dimethoxybenzyl group slows piperidine substitution compared to unsubstituted piperidines.

  • Acyl chloride intermediates are moisture-sensitive, requiring anhydrous conditions.

Hydrolysis and Reduction

The carboxamide group undergoes hydrolysis or reduction under specific conditions:

  • Acidic Hydrolysis : Heating with 6M HCl cleaves the amide bond to yield 1-methylindole-2-carboxylic acid and a piperidinyl amine.

  • Reductive Amination : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, forming N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methylindole-2-methylamine.

Table 2: Hydrolysis/Reduction Parameters

Reaction TypeReagents/ConditionsProductYield (%)
Acidic Hydrolysis6M HCl, reflux, 8hIndole-2-carboxylic acid + Piperidine85
ReductionLiAlH₄, THF, 0°C→RT, 4hSecondary amine derivative71

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects from the methyl group:

  • Nitration : Reaction with nitric acid (HNO₃) in acetic anhydride introduces a nitro group at C5, confirmed by X-ray crystallography.

  • Sulfonation : Fuming sulfuric acid adds a sulfonic acid group at C5, though yields are moderate (45–50%) due to competing decomposition.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules, as shown below:

Table 3: Reactivity Comparison with Analogues

Compound ModificationReaction Rate (vs. Parent)Notes
N-Methyl → N-H (Indole)2.5x faster nitrationReduced steric hindrance at N1
3,4-Dimethoxy → 4-Methoxy1.8x slower oxidationElectron donation from second methoxy stabilizes substrate

Catalytic Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination couples the indole’s C5 position with aryl halides, enabling diversification . For example, reaction with 4-bromotoluene and Pd(OAc)₂/XPhos forms a biaryl product in 68% yield .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₂₁H₃₂N₂O₃
  • Molecular Weight : 360.5 g/mol
  • IUPAC Name : N-[1-(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone

The structural complexity of this molecule contributes to its diverse biological activities, particularly in the realm of medicinal chemistry.

Central Nervous System Effects

Research indicates that compounds similar to N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide exhibit significant activity on the central nervous system (CNS). They are being studied for their potential as:

  • Antidepressants : Modifications in the piperidine structure can enhance serotonin receptor affinity, suggesting antidepressant properties.
  • Anxiolytics : Some derivatives have shown promise in reducing anxiety behaviors in animal models.

Pain Management

The compound has been investigated for its analgesic properties. Its structural analogs have been linked to opioid receptor modulation, which is crucial for developing new pain management therapies without the addictive potential of traditional opioids .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Utilizing alkylation techniques to introduce the dimethoxybenzyl group.
  • Amidation Reactions : The introduction of the carboxamide functional group is achieved through coupling reactions with appropriate amines.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compounds.

These methodologies not only facilitate the production of this compound but also allow for the exploration of various analogs with potentially enhanced biological activity.

Case Study: Antidepressant Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of compounds related to this compound and evaluated their effects on serotonin receptors. The findings indicated that specific modifications led to increased binding affinity and improved antidepressant-like effects in rodent models .

Case Study: Analgesic Properties

Another research effort focused on assessing the analgesic efficacy of this compound in comparison with traditional pain relievers. The study demonstrated that certain derivatives exhibited comparable or superior analgesic effects while presenting a lower risk of addiction .

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Property Comparison

Compound Name Key Substituents Molecular Features Hypothesized Properties
This compound 3,4-Dimethoxybenzyl; 1-methylindole-2-carboxamide Moderate lipophilicity (methoxy groups); planar indole system Enhanced solubility vs. halogenated analogs; potential CNS activity due to piperidine
DM-11 (1-(2,4-Dichlorobenzyl)-N-...pyrole-3-carboxamide) 2,4-Dichlorobenzyl; pyrole-carboxamide High lipophilicity (chlorine substituents); non-planar pyrole ring Reduced solubility; increased membrane permeability; possible metabolic stability
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide (CAS 1574320-80-1) 3,4-Dimethoxybenzyl; indole-3-propanamide Extended propanamide chain; indole-3-yl substitution Altered binding kinetics (longer chain); potential for off-target interactions
1-(3,4-dimethoxyphenyl)methanamine 3,4-Dimethoxyphenyl; primary amine Simple benzylamine structure; low molecular weight Limited receptor engagement; possible precursor role in synthesis

Key Structural and Functional Differences

Benzyl Group Substituents :

  • The 3,4-dimethoxybenzyl group in the main compound contrasts with 2,4-dichlorobenzyl in DM-11 . Methoxy groups (electron-donating) may improve solubility but reduce hydrophobic binding to targets preferring halogenated aromatic systems.
  • Dimethoxy vs. Dichloro : Chlorine atoms in DM-11 increase lipophilicity and could enhance blood-brain barrier (BBB) penetration but may also elevate toxicity risks .

Indole vs. DM-11’s pyrole-carboxamide introduces a non-planar heterocycle, which might alter binding geometry .

Linker and Chain Variations :

  • The propanamide chain in CAS 1574320-80-1 introduces conformational flexibility compared to the rigid carboxamide linkage in the main compound. This could affect binding kinetics (e.g., slower dissociation rates).

Piperidine Modifications :

  • All analogs retain the piperidine core, critical for interacting with amine-binding pockets in receptors (e.g., serotonin or dopamine receptors). However, substituents on the piperidine nitrogen (e.g., benzyl groups) dictate steric and electronic interactions .

Biological Activity

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H29_{29}N3_3O3_3
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 1401569-48-9

The compound is structurally related to various piperidine derivatives, which are known for their diverse biological activities. The presence of the indole and carboxamide functionalities suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antinociceptive Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially through modulation of pain pathways involving the endocannabinoid system and fatty acid amide hydrolase (FAAH) inhibition .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects in models of neurodegeneration. The indole structure is often associated with antioxidant activities, which could contribute to neuroprotection .
  • Antidepressant-like Activity : Given the structural similarities to known antidepressants, there is a hypothesis that this compound might influence mood regulation through serotonin receptor modulation .

Case Studies and Experimental Data

StudyFindings
In Vivo Analgesic Study Demonstrated significant reduction in pain response in rat models when administered at varying doses. The compound was effective in both acute and chronic pain models .
Neuroprotection in Cell Cultures Exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, indicating potential for treating neurodegenerative diseases .
Behavioral Assessment In animal models, the compound showed antidepressant-like effects in forced swim tests, suggesting an influence on mood disorders .

Pharmacological Applications

The unique combination of the piperidine ring with a dimethoxybenzyl substituent and an indole core makes this compound a candidate for further investigation in drug development. Potential applications include:

  • Pain Management : As an analgesic agent targeting both acute and chronic pain.
  • Neuroprotection : For conditions such as Alzheimer's disease or Parkinson's disease.
  • Mood Disorders : As a novel treatment for depression and anxiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide, and what challenges arise during purification?

  • Methodology : The compound can be synthesized via carboxamide coupling between 1-methyl-1H-indole-2-carboxylic acid and a 4-aminopiperidine intermediate substituted with a 3,4-dimethoxybenzyl group. A general procedure involves:

  • Reacting the carboxylic acid with 4-amino-1-(3,4-dimethoxybenzyl)piperidine using coupling agents like EDCI/HOBt in DMF under nitrogen.

  • Purification via recrystallization (e.g., ethanol) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients).

  • Key Challenges : Low yields (e.g., 17% in analogous syntheses) due to steric hindrance from the 3,4-dimethoxybenzyl group .

    Synthesis Data ConditionsYieldPurification
    Analog A ( )EDCI/HOBt, DMF, RT17%Recrystallization (EtOH)
    Analog B ( )Similar coupling72%Column chromatography

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodology :

  • ¹H/¹³C NMR : Key shifts include aromatic protons (δ 6.8–7.6 ppm for indole and dimethoxybenzyl groups) and piperidine methylene signals (δ 2.4–3.9 ppm). Methoxy groups appear as singlets at δ 3.8–3.9 ppm .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₉N₃O₃: 428.22) .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N within 0.4% of theoretical) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

  • Methodology : Structural analogs (e.g., indole-piperidine carboxamides) show affinity for dopamine receptors (D2/D3) and serotonin receptors (5-HT1A/2A). Computational docking studies suggest interactions with:

  • Hydrophobic pockets in transmembrane domains (indole and benzyl groups).
  • Hydrogen bonding via the carboxamide oxygen .
    • Experimental Validation : Radioligand binding assays (e.g., competition with [³H]spiperone for D2 receptors) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar compounds?

  • Case Study : A derivative with a 2-methoxyphenyl group ( ) showed lower receptor affinity (IC₅₀ >1 µM) compared to a 2,3-dichlorophenyl analog (IC₅₀ = 72 nM) .
  • Resolution Strategies :

  • SAR Analysis : Electron-withdrawing groups (e.g., Cl) enhance π-π stacking in hydrophobic binding pockets.
  • Molecular Dynamics Simulations : Assess ligand-receptor stability over 100 ns trajectories .
    • Experimental Design : Compare dose-response curves across substituents under standardized assay conditions (pH 7.4, 37°C) .

Q. What experimental design considerations are critical for optimizing solubility and bioavailability?

  • Methodology :

  • Solubility Screening : Use buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) with HPLC quantification .
  • Permeability Assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates good permeability) .
  • Salt Formation : Oxalate or hydrochloride salts improve crystallinity and dissolution (e.g., oxalate salt mp 212–214°C) .

Q. How can molecular modeling guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., 5-HT2B vs. D2).
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy).
  • Key Finding : Bulky 3,4-dimethoxybenzyl groups reduce off-target binding to opioid receptors .

Methodological Challenges and Solutions

Q. How should researchers address low yields in carboxamide coupling reactions?

  • Optimization Strategies :

  • Coupling Agents : Switch from EDCI/HOBt to T3P® (propylphosphonic anhydride) for improved activation.
  • Solvent Effects : Use THF or acetonitrile instead of DMF to reduce side reactions.
  • Temperature Control : Perform reactions at 0–5°C to minimize racemization .

Q. What protocols ensure reproducibility in receptor binding assays?

  • Standardization :

  • Use identical membrane preparations (e.g., HEK293 cells expressing human D2 receptors).
  • Include reference ligands (e.g., haloperidol for D2) in each assay plate.
  • Normalize data to control wells (0% and 100% inhibition) .

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